molecular formula C5H7N3 B112508 5-Amino-4-methylpyrimidine CAS No. 3438-61-7

5-Amino-4-methylpyrimidine

Cat. No. B112508
CAS RN: 3438-61-7
M. Wt: 109.13 g/mol
InChI Key: DQNDDUOCVSWTOW-UHFFFAOYSA-N
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Description

5-Amino-4-methylpyrimidine is a compound with the molecular formula C5H7N3 and a molecular weight of 109.13 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Anticancer Therapeutics

Research has indicated that pyrimidine derivatives, including those derived from 5-Amino-4-methylpyrimidine , play a significant role in anticancer therapy. They are involved in the synthesis of drugs that target cancer cell proliferation and DNA replication. Specifically, they have been explored for their effectiveness against aggressive breast cancer cell lines .

Antiviral and Antifungal Applications

Lastly, the antiviral and antifungal applications of 5-Amino-4-methylpyrimidine derivatives are noteworthy. They contribute to the creation of drugs that interfere with the life cycle of viruses and fungi, preventing their replication and spread.

This analysis highlights the diverse scientific research applications of 5-Amino-4-methylpyrimidine and its potential to contribute significantly to various fields of medicinal chemistry. The compound’s ability to serve as a building block for a wide range of therapeutic agents underscores its importance in drug discovery and development .

Safety and Hazards

The safety information for 5-Amino-4-methylpyrimidine indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

While specific future directions for 5-Amino-4-methylpyrimidine are not mentioned in the search results, it is known that pyrimidines have a range of pharmacological effects and are being studied for their potential applications . For example, a series of 5-methylpyrimidine-pyridinone derivatives have been designed and synthesized as novel selective inhibitors of EGFR and EGFR mutants . Theoretical results from such studies can provide further insights that will aid the design of oncogenic EGFR inhibitors with high selectivity .

Mechanism of Action

Target of Action

5-Amino-4-methylpyrimidine is a pyrimidine derivative. Pyrimidines are key components of DNA and RNA and play a crucial role in cellular functions .

Mode of Action

It’s known that pyrimidine derivatives can interact with various biological targets, influencing cellular processes

Biochemical Pathways

Pyrimidines, including 5-Amino-4-methylpyrimidine, are involved in several biochemical pathways. They play a vital role in the synthesis of DNA and RNA, contributing to the regulation of enzymatic reactions and energy production . Pyrimidines are also involved in the synthesis of thiamine, a vitamin essential for energy metabolism .

Pharmacokinetics

Pyrimidine derivatives are generally known for their good absorption and distribution profiles . The metabolism and excretion of 5-Amino-4-methylpyrimidine would likely depend on its specific chemical structure and the biological system in which it is present.

Result of Action

As a pyrimidine derivative, it may influence dna and rna synthesis, potentially affecting gene expression and protein synthesis

Action Environment

The action, efficacy, and stability of 5-Amino-4-methylpyrimidine can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the activity of many pyrimidine derivatives can be affected by the cellular environment, including the presence of specific enzymes and cofactors .

properties

IUPAC Name

4-methylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c1-4-5(6)2-7-3-8-4/h2-3H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNDDUOCVSWTOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=NC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20280948
Record name 5-Amino-4-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-4-methylpyrimidine

CAS RN

3438-61-7
Record name 3438-61-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19151
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-4-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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